molecular formula C16H17F3N4O B10948682 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide

Cat. No.: B10948682
M. Wt: 338.33 g/mol
InChI Key: UCOMCRPKRPSYAM-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide typically involves multiple steps. One common method includes the condensation of β-trifluoromethyl-β-cyclopropyl-substituted unsaturated ketones with hydrazines under cesium hydroxide-mediated conditions . This reaction yields the desired pyrazoline derivatives, which can then be further modified to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide

InChI

InChI=1S/C16H17F3N4O/c1-22(12-5-3-2-4-6-12)21-15(24)10-23-13(11-7-8-11)9-14(20-23)16(17,18)19/h2-6,9,11H,7-8,10H2,1H3,(H,21,24)

InChI Key

UCOMCRPKRPSYAM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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